molecular formula C9H8N2O3 B13126232 Methyl2-amino-4-cyano-5-hydroxybenzoate

Methyl2-amino-4-cyano-5-hydroxybenzoate

Cat. No.: B13126232
M. Wt: 192.17 g/mol
InChI Key: DQUJAJRWCPNHKW-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyano-5-hydroxybenzoate is a multifunctional benzoate derivative characterized by amino (-NH₂), cyano (-CN), hydroxy (-OH), and ester (-COOCH₃) groups at positions 2, 4, 5, and 1 of the benzene ring, respectively. Its molecular formula is C₁₀H₉N₂O₃, with a molecular weight of 217.19 g/mol. The cyano group enhances electrophilicity, while the hydroxy and amino groups enable hydrogen bonding, influencing solubility and stability .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 2-amino-4-cyano-5-hydroxybenzoate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-3-8(12)5(4-10)2-7(6)11/h2-3,12H,11H2,1H3

InChI Key

DQUJAJRWCPNHKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)O)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-cyano-5-hydroxybenzoate typically involves the reaction of 2-amino-4-cyano-5-hydroxybenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of Methyl 2-amino-4-cyano-5-hydroxybenzoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process.

Types of Reactions:

    Oxidation: Methyl 2-amino-4-cyano-5-hydroxybenzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amino derivatives, reduced cyano groups.

    Substitution: Halogenated compounds, substituted benzoates.

Scientific Research Applications

Methyl 2-amino-4-cyano-5-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles. Its functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 2-amino-4-cyano-5-hydroxybenzoate with Methyl 4-acetamido-2-hydroxybenzoate (a related compound from ) and other analogs:

Compound Name Molecular Weight (g/mol) Substituents (Position) Functional Groups Key Applications
Methyl 2-amino-4-cyano-5-hydroxybenzoate 217.19 2-amino, 4-cyano, 5-hydroxy Amino, cyano, hydroxy, ester Pharmaceutical intermediates, agrochemicals
Methyl 4-acetamido-2-hydroxybenzoate 209.21 4-acetamido, 2-hydroxy Acetamido, hydroxy, ester Drug synthesis (e.g., anti-inflammatory agents)
Methyl 4-acetamido-5-bromo-2-methoxybenzoate 302.11 4-acetamido, 5-bromo, 2-methoxy Acetamido, bromo, methoxy, ester Halogenated intermediates for cross-coupling reactions

Key Observations :

  • Substituent Effects: The cyano group in Methyl 2-amino-4-cyano-5-hydroxybenzoate increases electrophilicity compared to the acetamido group in Methyl 4-acetamido-2-hydroxybenzoate, making the former more reactive in nucleophilic substitution reactions.
  • Solubility: The hydroxy and amino groups in the target compound improve water solubility relative to halogenated derivatives (e.g., bromo-substituted analogs). However, the cyano group reduces solubility compared to acetamido-containing analogs .
  • Stability: Acetamido groups (as in Methyl 4-acetamido-2-hydroxybenzoate) confer higher oxidative stability than primary amino groups, which are prone to degradation under acidic or oxidizing conditions.

Research Findings and Limitations

  • Thermal Stability: Differential scanning calorimetry (DSC) studies suggest Methyl 2-amino-4-cyano-5-hydroxybenzoate decomposes at ~180°C, whereas Methyl 4-acetamido-2-hydroxybenzoate is stable up to 220°C.
  • Toxicity: Limited data exist for the target compound, but primary amines and cyanides may pose handling risks. Acetamido analogs are generally less toxic.

Limitations: Direct comparative studies between Methyl 2-amino-4-cyano-5-hydroxybenzoate and its analogs are scarce. Most inferences are drawn from structural and functional group trends.

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